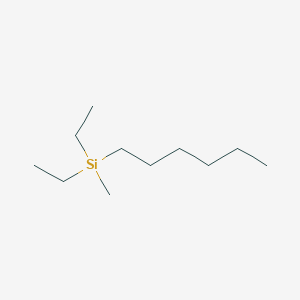

Diethyl(hexyl)methylsilane

Description

Structure

3D Structure

Properties

CAS No. |

59085-57-3 |

|---|---|

Molecular Formula |

C11H26Si |

Molecular Weight |

186.41 g/mol |

IUPAC Name |

diethyl-hexyl-methylsilane |

InChI |

InChI=1S/C11H26Si/c1-5-8-9-10-11-12(4,6-2)7-3/h5-11H2,1-4H3 |

InChI Key |

BCIAJWDFOPLUIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](C)(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Diethyl(hexyl)methylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis route and predicted characterization of Diethyl(hexyl)methylsilane, a tetraalkylsilane with potential applications in organic synthesis and materials science. Due to the limited availability of literature on this specific compound, this document outlines a robust synthetic protocol based on the well-established Grignard reaction. Furthermore, it presents a detailed analysis of the expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the synthesis and properties of novel organosilane compounds.

Introduction

Organosilanes are a versatile class of compounds that have found widespread use in various scientific and industrial fields, including as protecting groups in organic synthesis, as precursors for silicon-containing polymers, and in the development of new drug delivery systems. The unique physicochemical properties of the silicon atom, such as its larger atomic radius and lower electronegativity compared to carbon, impart distinct reactivity and stability to these molecules. This compound, as a mixed tetraalkylsilane, is of interest for its potential as a sterically hindered and lipophilic building block. This guide details a proposed synthetic method and the expected analytical characterization of this compound.

Proposed Synthesis

The synthesis of this compound can be effectively achieved via a Grignard reaction, a powerful and versatile method for the formation of carbon-silicon bonds.[1][2] This approach involves the reaction of a suitable Grignard reagent with a chlorosilane derivative.

Reaction Scheme

The proposed two-step synthesis involves the initial preparation of hexylmagnesium bromide, followed by its reaction with diethyl(methyl)chlorosilane.

Caption: Proposed synthesis of this compound via Grignard reaction.

Experimental Protocol

Materials:

-

1-Bromohexane (Reagent grade)

-

Magnesium turnings (99.8%)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl(methyl)chlorosilane (98%)

-

Iodine (catalytic amount)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of Hexylmagnesium Bromide:

-

A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (1.1 equivalents) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface.

-

Anhydrous THF is added to cover the magnesium turnings.

-

A solution of 1-bromohexane (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. The addition rate is controlled to maintain a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown color.

-

-

Reaction with Diethyl(methyl)chlorosilane:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of diethyl(methyl)chlorosilane (1.0 equivalent) in anhydrous THF is added dropwise to the cooled Grignard solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is a safer alternative to using strong acids, which can react violently with any remaining magnesium.[3]

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or a similar organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Safety Precautions:

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere.[4][5]

-

Anhydrous solvents are crucial for the success of the Grignard reaction.[4][5]

-

Chlorosilanes are corrosive and react with moisture to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

-

Hydrosilanes can be flammable. Handle with care and avoid contact with oxidizing agents.[7][8][9]

Predicted Characterization Data

The following section details the expected spectroscopic data for this compound based on the analysis of its chemical structure and comparison with similar alkylsilanes.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₆Si |

| Molecular Weight | 186.41 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Estimated 190-210 °C at 760 mmHg |

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts are predicted based on typical values for alkyl groups attached to a silicon atom.[10][11][12][13]

| Protons | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) |

| Si-CH₃ | Singlet | 3H | ~ 0.0 - 0.1 |

| Si-CH₂(CH₃) | Quartet | 4H | ~ 0.4 - 0.6 |

| Si-CH₂(CH₃) | Triplet | 6H | ~ 0.8 - 1.0 |

| Si-CH₂(CH₂)₄CH₃ | Triplet | 2H | ~ 0.4 - 0.6 |

| Si-CH₂(CH₂)₄CH₃ | Multiplet | 8H | ~ 1.2 - 1.4 |

| Si-(CH₂)₅CH₃ | Triplet | 3H | ~ 0.8 - 0.9 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on known data for similar alkylsilanes.[14][15]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-CH₃ | ~ -5 to 0 |

| Si-CH₂(CH₃) | ~ 5 to 10 |

| Si-CH₂(CH₃) | ~ 10 to 15 |

| Si-CH₂(CH₂)₄CH₃ | ~ 10 to 15 |

| Si-CH₂(CH₂)₄CH₃ | ~ 22 to 35 |

| Si-(CH₂)₅CH₃ | ~ 14 |

FT-IR Spectroscopy

The FT-IR spectrum is useful for identifying the presence of specific functional groups. For this compound, the key vibrational modes are associated with the C-H and Si-C bonds.

| Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850 - 2960 |

| CH₂ | Bending | ~ 1465 |

| CH₃ | Bending | ~ 1375 |

| Si-C | Stretching | 600 - 800 |

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z = 186. Common fragmentation patterns for alkylsilanes involve the cleavage of the Si-C bonds.[16][17][18][19][20]

Predicted Fragmentation:

Caption: Predicted major fragmentation pathways for this compound.

Expected Fragments:

| m/z | Fragment Ion |

| 186 | [C₁₁H₂₆Si]⁺ (Molecular Ion) |

| 171 | [C₁₀H₂₃Si]⁺ |

| 157 | [C₉H₂₁Si]⁺ |

| 101 | [C₅H₁₃Si]⁺ |

Conclusion

References

- 1. gelest.com [gelest.com]

- 2. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. brainly.com [brainly.com]

- 5. Khan Academy [khanacademy.org]

- 6. globalsilicones.org [globalsilicones.org]

- 7. dow.com [dow.com]

- 8. globalsilicones.org [globalsilicones.org]

- 9. silicones.eu [silicones.eu]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 14. researchgate.net [researchgate.net]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. chemguide.co.uk [chemguide.co.uk]

Physical and chemical properties of Diethyl(hexyl)methylsilane

Introduction

Diethyl(hexyl)methylsilane is an organosilane compound with the chemical formula C₁₁H₂₆Si. As a trialkylsilane containing a silicon-hydrogen (Si-H) bond, its chemistry is primarily characterized by the reactivity of this functional group. This technical guide provides an overview of the predicted physical and chemical properties of this compound, along with general experimental protocols for its synthesis and application in hydrosilylation reactions. This information is intended to support researchers, scientists, and professionals in drug development and materials science in understanding and utilizing this class of compounds.

Physical and Chemical Properties

The physical properties of this compound are estimated based on the known properties of Diethylmethylsilane and the incremental effects of adding a hexyl group.

Table 1: Estimated Physical and Chemical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C₁₁H₂₆Si |

| Molecular Weight | 186.41 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~180-190 °C (extrapolated) |

| Density | ~0.76 g/mL at 25 °C (extrapolated) |

| Refractive Index | ~1.42 (extrapolated) |

| Solubility | Immiscible with water; Soluble in nonpolar organic solvents (e.g., hexane, toluene) |

| Stability | Moisture sensitive; stable under inert atmosphere |

Chemical Reactivity

The primary site of reactivity in this compound is the silicon-hydrogen bond. This bond is susceptible to a variety of reactions, most notably hydrosilylation.

Hydrosilylation: This is the addition of the Si-H bond across a multiple bond, typically a carbon-carbon double or triple bond. The reaction is a versatile method for forming carbon-silicon bonds and is often catalyzed by transition metal complexes, particularly those of platinum.[1][2] The reaction proceeds with anti-Markovnikov selectivity, meaning the silicon atom attaches to the less substituted carbon of the alkene.

Other Reactions: The Si-H bond can also undergo reactions with various nucleophiles and electrophiles. It can be cleaved by strong acids, bases, and oxidizing agents.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via a Grignard reaction. This involves the reaction of a suitable chlorosilane with a Grignard reagent.

Reaction Scheme:

Materials:

-

Diethylmethylchlorosilane

-

Hexylmagnesium bromide (prepared from hexyl bromide and magnesium turnings)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Prepare the hexylmagnesium bromide solution in anhydrous ether or THF.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of diethylmethylchlorosilane in the same anhydrous solvent to the Grignard reagent via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Diagram 1: Synthesis Workflow for this compound

A potential workflow for the synthesis of this compound.

Platinum-Catalyzed Hydrosilylation of an Alkene

This protocol describes a general procedure for the reaction of this compound with a terminal alkene using a platinum catalyst.

Materials:

-

This compound

-

A terminal alkene (e.g., 1-octene)

-

Karstedt's catalyst (a platinum(0) complex)

-

Anhydrous toluene or other suitable solvent

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the alkene in anhydrous toluene.

-

Add a catalytic amount of Karstedt's catalyst to the solution.

-

Slowly add this compound to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by GC or NMR spectroscopy).

-

Remove the solvent under reduced pressure.

-

The product can be purified by distillation or chromatography if necessary.

Diagram 2: General Mechanism of Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)

The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the following are expected characteristic spectroscopic features:

-

¹H NMR: A characteristic signal for the Si-H proton would be expected around δ 3.5-4.5 ppm, likely as a multiplet due to coupling with the protons on the ethyl and methyl groups. Signals for the hexyl, ethyl, and methyl groups would appear in the aliphatic region (δ 0.5-1.5 ppm).

-

¹³C NMR: Signals corresponding to the carbons of the hexyl, ethyl, and methyl groups would be observed.

-

²⁹Si NMR: A signal characteristic of a trialkylsilane would be expected.

-

IR Spectroscopy: A prominent Si-H stretching vibration would be observed in the region of 2100-2200 cm⁻¹. C-H stretching and bending vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for alkylsilanes.

Safety and Handling

This compound is expected to be a flammable liquid.[3] It is also likely to be moisture-sensitive, reacting with water to release hydrogen gas, which is flammable.[4] Therefore, it should be handled in a well-ventilated area, away from ignition sources, and under an inert atmosphere.[3][5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[4][5]

Conclusion

This compound, as a representative trialkylsilane, is a potentially valuable intermediate in organic synthesis, particularly for the introduction of the diethyl(hexyl)silyl group into molecules via hydrosilylation. While specific experimental data for this compound is lacking, this guide provides a foundational understanding of its predicted properties and reactivity based on established principles of organosilane chemistry. Researchers are advised to use this information as a starting point and to conduct their own thorough characterization of the compound if synthesized.

References

Spectroscopic Profiling of Diethyl(hexyl)methylsilane: A Predictive Technical Guide

Disclaimer: Publicly available, experimentally derived spectroscopic data for Diethyl(hexyl)methylsilane is limited. The data presented in this guide are predicted values based on the known spectroscopic characteristics of analogous alkylsilane compounds and general principles of spectroscopy. This document is intended to serve as a reference guide for researchers, scientists, and drug development professionals.

Introduction

This compound is an organosilicon compound with potential applications in various fields, including materials science and as a synthetic intermediate. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established trends and data from similar alkylsilane molecules.

Predicted ¹H NMR Data (CDCl₃, 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 1H | Si-H |

| ~0.88 | t | 3H | -CH₂-CH₃ (Hexyl) |

| ~0.5 - 0.6 | q | 4H | Si-(CH₂ -CH₃)₂ |

| ~0.4 - 0.5 | t | 2H | Si-CH₂ -(CH₂)₄-CH₃ |

| ~0.05 | s | 3H | Si-CH₃ |

| ~1.2 - 1.4 | m | 8H | -(CH₂)₄- (Hexyl) |

| ~0.95 | t | 6H | Si-(CH₂-CH₃ )₂ |

Predicted ¹³C NMR Data (CDCl₃, 75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~34 | Si-C H₂-CH₂- |

| ~31 | -C H₂-CH₂-CH₃ |

| ~23 | -C H₂-CH₃ (Hexyl) |

| ~22 | Si-CH₂-C H₂- |

| ~14 | -CH₂-C H₃ (Hexyl) |

| ~8 | Si-(C H₂-CH₃)₂ |

| ~7 | Si-(CH₂-C H₃)₂ |

| ~-5 | Si-C H₃ |

Predicted IR Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955 | Strong | C-H stretch (asymmetric, CH₃) |

| ~2925 | Strong | C-H stretch (asymmetric, CH₂) |

| ~2870 | Strong | C-H stretch (symmetric, CH₃) |

| ~2855 | Strong | C-H stretch (symmetric, CH₂) |

| ~2120 | Strong | Si-H stretch |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1010 | Medium | Si-C stretch |

| ~800 | Strong | Si-C stretch |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 172 | Low | [M]⁺ (Molecular Ion) |

| 143 | Medium | [M - C₂H₅]⁺ |

| 115 | High | [M - C₆H₁₃]⁺ |

| 87 | High | [Si(C₂H₅)₂H]⁺ |

| 59 | Very High | [Si(CH₃)(C₂H₅)]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid sample like this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1][2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse, a short delay, and the acquisition of the free induction decay (FID). For ¹³C NMR, a proton-decoupled sequence is standard to simplify the spectrum.[4]

-

Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a single drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[5][6]

-

Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, run the spectrum of the sample. The instrument measures the transmittance of infrared radiation through the sample.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is common.

-

Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between different spectroscopic techniques in determining the structure of a molecule like this compound.

References

- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Diethyl(hexyl)methylsilane

This technical guide provides a comprehensive overview of the expected thermal stability and decomposition profile of Diethyl(hexyl)methylsilane. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating the properties of organosilanes. The guide covers predicted thermal behaviors, potential decomposition mechanisms, and standard experimental protocols for empirical validation.

Predicted Thermal Properties and Decomposition Data

The thermal stability of an organosilane is influenced by the nature of the organic substituents on the silicon atom. For this compound, the presence of both shorter (ethyl, methyl) and a longer (hexyl) alkyl chain will dictate its decomposition behavior. The following table summarizes the predicted thermal decomposition data under an inert atmosphere, based on trends observed for other alkylsilanes.

| Parameter | Predicted Value | Method of Analysis | Notes |

| 5% Weight Loss Temp. (Td5) | 250 - 300 °C | Thermogravimetric Analysis (TGA) | Represents the onset of significant thermal decomposition. |

| 10% Weight Loss Temp. (Td10) | 280 - 330 °C | Thermogravimetric Analysis (TGA) | |

| Temperature of Max. Decomposition Rate | 300 - 350 °C | Derivative Thermogravimetry (DTG) | Indicates the point of the most rapid weight loss. |

| Final Char Yield @ 800°C (Nitrogen) | 5 - 15% | Thermogravimetric Analysis (TGA) | The residual mass, likely consisting of silicon carbide and silicon carbonitride species. |

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a complex series of parallel and sequential reactions, primarily involving radical mechanisms and molecular rearrangements. The weaker Si-C bonds are more susceptible to cleavage at elevated temperatures compared to C-C and C-H bonds.

Two primary decomposition initiation pathways are proposed:

-

Homolytic Cleavage (Si-C Bond Scission): This is often the initial and dominant pathway at lower decomposition temperatures, leading to the formation of silyl and alkyl radicals. The longer hexyl chain is more likely to cleave due to steric hindrance and the stability of the resulting hexyl radical.

-

β-Hydride Elimination: This pathway involves the transfer of a hydrogen atom from the beta-carbon of an alkyl group to the silicon atom, resulting in the elimination of an alkene and the formation of a Si-H bond. This is a common decomposition route for organosilanes with ethyl or longer alkyl chains.

The following diagram illustrates these proposed initial decomposition steps.

Caption: Proposed initial decomposition pathways for this compound.

Following these initiation steps, a cascade of secondary reactions involving the generated radical and molecular species will occur, leading to a complex mixture of volatile products and a solid residue.

Predicted Decomposition Products

Based on the proposed pathways and studies of analogous compounds, the thermal decomposition of this compound is expected to yield a variety of products. These can be categorized as volatile organic compounds, volatile organosilicon compounds, and a solid-state residue.

| Product Category | Predicted Species | Analytical Technique for Identification |

| Volatile Organic Compounds | Methane, Ethane, Ethene, Propane, Propene, Butane, Butene, Hexane, Hexene | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Volatile Organosilicon Compounds | Diethylmethylsilane, Hexyl(methyl)silane, Triethylsilane, various disilanes and carbosilanes | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Solid Residue | Amorphous Silicon Carbide (a-SiC:H), Silicon Dioxide (in the presence of oxygen) | X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR) |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectrometric techniques should be employed.

-

Objective: To determine the decomposition temperature range, char yield, and identify the evolved gaseous products.

-

Methodology:

-

A sample of this compound (5-10 mg) is placed in an alumina crucible.

-

The sample is heated from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon at 50 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The gases evolved during decomposition are transferred via a heated capillary to a mass spectrometer for real-time analysis of the decomposition products.

-

-

Objective: To identify thermal transitions such as melting, boiling, and the enthalpy of decomposition reactions.

-

Methodology:

-

A small amount of this compound (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10°C/min) under an inert atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

-

Objective: To separate and identify the complex mixture of volatile and semi-volatile decomposition products with high sensitivity and specificity.

-

Methodology:

-

A microgram-scale sample of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (e.g., 350°C, 450°C, 600°C) and held for a short period (e.g., 10-20 seconds).

-

The resulting pyrolysate is swept into a gas chromatograph, where the components are separated based on their boiling points and interactions with the chromatographic column.

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.

-

The following diagram illustrates a general experimental workflow for the comprehensive thermal analysis of this compound.

Caption: General experimental workflow for thermal analysis.

Conclusion

While specific experimental data for this compound is currently lacking, a theoretical framework based on the known chemistry of analogous organosilanes can guide future research. It is predicted that the thermal decomposition of this compound initiates between 250-300°C and proceeds through complex radical and molecular rearrangement pathways, including Si-C bond scission and β-hydride elimination. The primary decomposition products are expected to be a mixture of smaller alkanes, alkenes, and various volatile organosilicon species, leaving a silicon carbide-based residue. The experimental protocols outlined in this guide provide a robust methodology for the empirical validation of these predictions and the comprehensive characterization of the thermal properties of this compound.

A Technical Guide to Quantum Chemical Calculations of Diethyl(hexyl)methylsilane

This technical guide serves as a comprehensive overview of the theoretical framework and computational methodology required to analyze the molecular properties of Diethyl(hexyl)methylsilane through quantum chemical calculations. The intended audience includes researchers, chemists, and drug development professionals who utilize computational chemistry to predict molecular structure, reactivity, and spectroscopic properties.

Introduction to this compound

This compound is an organosilane compound characterized by a central silicon atom bonded to two ethyl groups, one hexyl group, and one methyl group. Organosilanes are of significant interest in materials science and medicinal chemistry due to their unique chemical and physical properties, including thermal stability and biocompatibility. Quantum chemical calculations provide a powerful, non-experimental method to elucidate the electronic structure, molecular geometry, and vibrational properties of such molecules. This understanding is crucial for predicting their reactivity, designing novel materials, and for the rational design of silicon-based therapeutic agents.

This guide outlines the standard computational protocols for determining the optimized molecular geometry, vibrational frequencies, and key electronic properties of this compound.

Computational Methodology

The following section details the theoretical approach for performing quantum chemical calculations on this compound. The workflow is designed to first find the most stable three-dimensional structure of the molecule and then to calculate its various properties based on this optimized geometry.

Workflow for Quantum Chemical Analysis:

Figure 1: Computational workflow for this compound analysis.

Experimental Protocols:

-

Software: The calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Theoretical Method: Density Functional Theory (DFT) is a common and effective method for such systems. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used choice that provides a good balance between accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is typically sufficient for geometry optimization and frequency calculations of organosilanes. This basis set includes polarization functions (d on heavy atoms, p on hydrogen atoms) to accurately describe the anisotropic electron density in the molecule.

-

Geometry Optimization: The initial 3D structure of this compound is first optimized to find the global minimum on the potential energy surface. This iterative process adjusts the molecular geometry until the forces on each atom are negligible and the total energy is at a minimum.

-

Frequency Calculation: Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: first, to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) spectrum of the molecule.

-

Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from the aforementioned calculations.

Table 1: Optimized Geometric Parameters (Note: The values below are placeholders and would be populated with the output from the geometry optimization calculation.)

| Parameter | Bond Length (Å) | Parameter | Bond/Dihedral Angle (°) |

| Si-C(methyl) | 1.88 | ∠ C(methyl)-Si-C(hexyl) | 109.5 |

| Si-C(hexyl) | 1.89 | ∠ C(ethyl1)-Si-C(ethyl2) | 109.4 |

| Si-C(ethyl1) | 1.89 | Dihedral C-C-Si-C | 178.5 |

| Si-C(ethyl2) | 1.89 | Dihedral H-C-Si-C | 60.0 |

Table 2: Predicted Vibrational Frequencies (Note: This table presents a selection of characteristic vibrational modes and placeholder frequency values.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) | 2950 - 3000 | Alkyl C-H stretching |

| δ(CH₂) | 1450 - 1470 | CH₂ scissoring |

| δ(CH₃) | 1375 - 1385 | CH₃ symmetric bending |

| ν(Si-C) | 600 - 800 | Si-C stretching |

Table 3: Calculated Electronic Properties (Note: Values are placeholders.)

| Property | Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | 1.2 eV |

| HOMO-LUMO Energy Gap | 7.7 eV |

| Dipole Moment | 0.3 Debye |

Visualization of Electronic Structure

Visualizations are critical for interpreting electronic properties. The HOMO-LUMO energy gap, for instance, is a key indicator of a molecule's chemical reactivity and kinetic stability.

A Technical Guide to Diethyl(hexyl)methylsilane: Exploring Potential Applications in Materials Science

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organosilanes are a versatile class of molecules that bridge the interface between organic and inorganic materials, enabling the development of advanced materials with tailored properties. Diethyl(hexyl)methylsilane, a trialkylsilane, represents a potentially valuable compound within this class. Its asymmetrical structure, combining short-chain (ethyl, methyl) and a medium-chain (hexyl) alkyl group, suggests a unique balance of reactivity, steric hindrance, and surface energy modification capabilities. This whitepaper explores the potential applications of this compound in materials science, drawing parallels from well-studied analogous compounds.

Physicochemical Properties (Inferred and Analogous Data)

While specific data for this compound is unavailable, we can infer its general properties based on similar silanes. For reference, the properties of the closely related Diethyl(methyl)silane are presented below. The addition of a hexyl group is expected to increase the molecular weight, boiling point, and hydrophobicity while decreasing the density and vapor pressure.

Table 1: Physicochemical Properties of Diethyl(methyl)silane (CAS 760-32-7)

| Property | Value | Reference |

| Molecular Formula | C5H14Si | [1] |

| Molecular Weight | 102.25 g/mol | [1][2] |

| Boiling Point | 78 °C | [2] |

| Melting Point | <0 °C | [2] |

| Flash Point | -23 °C | |

| Density | 0.705 g/mL | [2] |

| Appearance | Transparent liquid | [2] |

Potential Applications in Materials Science

The unique combination of alkyl groups in this compound suggests several potential applications in materials science, primarily centered around surface modification and polymer synthesis.

Surface Modification

Alkylsilanes are widely used to modify the surface properties of various substrates.[3][4] The mechanism involves the reaction of the silane with hydroxyl groups present on the surface of materials like glass, metal oxides, and ceramics, forming a stable, covalent bond.[3] The attached alkyl groups then dictate the new surface energy.

-

Hydrophobic Coatings: The hexyl group in this compound would be expected to create a highly hydrophobic (water-repellent) surface.[4] This could be utilized for creating water-resistant coatings on electronics, self-cleaning surfaces, and anti-fouling coatings for marine applications.

-

Adhesion Promotion: In composite materials, silanes can act as coupling agents to improve the adhesion between an inorganic filler (e.g., glass fibers, silica nanoparticles) and an organic polymer matrix.

-

Release Coatings: The low surface energy imparted by the alkyl groups can be used to create non-stick surfaces for molds and other manufacturing equipment.

Precursor for Silicon-Containing Polymers

Organosilanes are critical precursors in the synthesis of silicon-containing polymers, such as polysilanes and polycarbosilanes.[5][6] These polymers can be further processed into advanced ceramic materials.

-

Silicon Carbide (SiC) Production: Polycarbosilanes, synthesized from organosilanes, can be pyrolyzed to produce silicon carbide fibers and bulk materials.[5][6][7][8] SiC is known for its high strength, hardness, and thermal stability, making it suitable for applications in aerospace, armor, and high-temperature electronics. The presence of varied alkyl groups in this compound could influence the cross-linking and ceramic yield of the resulting polycarbosilane.

Dielectric Materials

Low-k dielectric materials are essential for reducing signal delay and power consumption in integrated circuits. Alkylsilanes can be used to create porous silica films with low dielectric constants. The organic groups are incorporated into the silica matrix and then removed by thermal treatment to create pores. The size and distribution of these pores can be influenced by the size and shape of the alkyl groups on the silane precursor.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, drawing from established methods for synthesizing mixed alkylsilanes.

Grignard Reaction

A common method for forming silicon-carbon bonds is the reaction of a chlorosilane with a Grignard reagent. A potential pathway for this compound could involve the sequential reaction of dichloromethylsilane with ethylmagnesium bromide and hexylmagnesium bromide.

Caption: Grignard reaction pathway for this compound synthesis.

Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by a transition metal complex.[9] Diethyl(methyl)silane could be reacted with 1-hexene in the presence of a platinum catalyst to yield this compound.

Caption: Hydrosilylation synthesis of this compound.

Experimental Protocols (General)

The following are generalized experimental protocols for the synthesis and application of alkylsilanes, which would need to be adapted and optimized for this compound.

General Protocol for Hydrosilylation Synthesis

-

Reaction Setup: A dry, inert atmosphere is crucial. The reaction is typically carried out in a Schlenk flask or a glovebox.

-

Reagents: Diethyl(methyl)silane, 1-hexene, and a platinum catalyst (e.g., Karstedt's catalyst) are required.[9] Anhydrous toluene is a common solvent.

-

Procedure:

-

The silane and solvent are added to the reaction flask.

-

The catalyst is added, and the mixture is stirred.

-

1-hexene is added dropwise to the mixture.

-

The reaction is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure, and the product is purified by distillation.

-

General Protocol for Surface Modification of a Silicon Wafer

-

Substrate Preparation: The silicon wafer is cleaned to remove organic contaminants and to generate a hydroxylated surface. This can be achieved by treatment with a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) or by exposure to UV/ozone.

-

Silanization:

-

Solution-phase deposition: The cleaned wafer is immersed in a solution of this compound in an anhydrous solvent (e.g., toluene) for a specific time.

-

Vapor-phase deposition: The wafer is placed in a vacuum chamber with a container of the silane. The chamber is heated to promote the vaporization of the silane and its deposition on the wafer surface.

-

-

Post-treatment: The wafer is rinsed with the solvent to remove any physisorbed silane molecules and then cured at an elevated temperature to promote the formation of a stable siloxane bond with the surface.

Caption: Experimental workflow for surface modification.

Conclusion and Future Outlook

This compound holds significant promise as a versatile building block in materials science. While direct experimental data is currently lacking, the known chemistry of analogous alkylsilanes provides a strong foundation for exploring its potential in creating hydrophobic surfaces, advanced polymer precursors, and low-k dielectric materials. Future research should focus on the synthesis and characterization of this compound to validate these predicted applications and to uncover new functionalities arising from its unique molecular structure. The development of efficient and scalable synthetic routes will be crucial for enabling its broader investigation and potential commercialization.

References

- 1. Diethyl(methyl)silane | C5H14Si | CID 69799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Silanes and Surface Modification - Gelest [technical.gelest.com]

- 4. Silanes for Surface Modification [evonik.com]

- 5. Minsky DTIC [dtic.minsky.ai]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Preparation of silicon carbide from organosilicon gels: I. Synthesis and characterization of precursor gels (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Navigating the Synthetic Landscape: A Technical Guide to the Exploratory Reactions of Diethyl(hexyl)methylsilane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the specific reactivity of Diethyl(hexyl)methylsilane is limited in publicly available literature. This guide is therefore constructed based on the well-established reactivity patterns of analogous trialkylsilanes. The experimental protocols and expected outcomes presented herein are hypothetical and should be adapted and optimized based on rigorous experimental validation.

Introduction to this compound

This compound is a trialkylsilane containing a silicon hydride (Si-H) bond, which is the locus of its chemical reactivity. This functional group enables the silane to participate in a variety of chemical transformations, primarily acting as a reducing agent or as a precursor for the introduction of a silyl group into an organic molecule. The presence of both ethyl and a hexyl group on the silicon atom provides a moderate steric profile and influences its solubility in organic solvents.

Core Reactivity: Hydrosilylation

Hydrosilylation is a cornerstone reaction of silanes like this compound, involving the addition of the Si-H bond across a double or triple bond. This reaction is a powerful tool for the formation of carbon-silicon bonds and is typically catalyzed by transition metal complexes, most commonly those based on platinum.

Hydrosilylation of Alkenes and Alkynes

The reaction of this compound with alkenes or alkynes leads to the formation of the corresponding alkyl- or vinyl-silanes. The regioselectivity of this addition is a key consideration. With terminal alkenes, the reaction can yield either the terminal (anti-Markovnikov) or the internal (Markovnikov) addition product, depending on the catalyst and reaction conditions.

Table 1: Hypothetical Quantitative Data for Hydrosilylation of 1-Octene with this compound

| Catalyst | Solvent | Temperature (°C) | Time (h) | Product Ratio (Anti-Markovnikov:Markovnikov) | Yield (%) |

| Speier's Catalyst (H₂PtCl₆) | Isopropanol | 80 | 4 | >95:5 | ~90 |

| Karstedt's Catalyst | Toluene | 25 | 2 | >98:2 | ~95 |

| Rhodium Complex (e.g., Wilkinson's Catalyst) | THF | 60 | 6 | Variable | ~85 |

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of an Alkene

This protocol is a general guideline for the hydrosilylation of a terminal alkene, such as 1-octene, with this compound using Karstedt's catalyst.

Materials:

-

This compound

-

1-Octene

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

-

To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octene (1.0 eq) and anhydrous toluene.

-

Add this compound (1.1 eq) to the stirred solution.

-

Carefully add Karstedt's catalyst (e.g., 10 ppm Pt relative to the alkene) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically exothermic.

-

Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Caption: General experimental workflow for a hydrosilylation reaction.

This compound in Reductive Processes

The silicon hydride bond can also be utilized for the reduction of various functional groups. These reductions are often promoted by a catalyst or an activator.

Reduction of Carbonyl Compounds

Ketones and aldehydes can be reduced to the corresponding secondary and primary alcohols, respectively. This transformation typically requires the presence of a Lewis acid or a transition metal catalyst to activate the carbonyl group.

Table 2: Hypothetical Data for the Reduction of Acetophenone

| Activator/Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Dichloromethane | 25 | 1 | >95 |

| Indium(III) chloride (InCl₃) | THF | 65 | 3 | ~90 |

| Copper(I) iodide / TMDS | Toluene | 80 | 5 | ~85 |

Experimental Protocol: Lewis Acid-Catalyzed Reduction of a Ketone

This protocol provides a general procedure for the reduction of a ketone, such as acetophenone, using this compound and a Lewis acid catalyst.

Materials:

-

This compound

-

Acetophenone

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Anhydrous dichloromethane

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a dry, inert gas-flushed flask, dissolve acetophenone (1.0 eq) in anhydrous dichloromethane.

-

Add the Lewis acid catalyst, B(C₆F₅)₃ (e.g., 1-5 mol%), to the solution.

-

Slowly add this compound (1.2 eq) to the stirred mixture at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude alcohol can be purified by column chromatography.

Caption: Simplified mechanism of a Lewis acid-catalyzed carbonyl reduction.

Other Potential Transformations

The reactivity of this compound is not limited to hydrosilylation and reductions. Other potential, though less explored, reactions include:

-

Reductive Etherification: In the presence of a suitable acid catalyst, this compound can reductively etherify aldehydes and ketones with alcohols.

-

Ionic Hydrogenation: With a strong Brønsted or Lewis acid, this compound can act as a hydride donor for the ionic hydrogenation of substrates like imines and certain alkenes.

-

Cross-Coupling Reactions: While less common for hydrosilanes, under specific catalytic conditions, the Si-H bond could potentially be activated for cross-coupling reactions.

Conclusion

This compound, as a representative trialkylsilane, offers a versatile platform for a range of organic transformations. Its utility in hydrosilylation and reduction reactions makes it a potentially valuable tool in synthetic chemistry, including in the complex syntheses often encountered in drug development. The protocols and data presented in this guide, while based on analogous systems, provide a solid starting point for the exploration of this reagent's full synthetic potential. It is imperative that these foundational concepts are adapted and validated through rigorous laboratory investigation.

An In-depth Technical Guide to Trialkylsilanes with a Focus on Diethyl(hexyl)methylsilane

Introduction to Trialkylsilanes

Trialkylsilanes are a class of organosilicon compounds characterized by a central silicon atom bonded to three alkyl groups and one hydrogen atom. These compounds are versatile reagents in organic synthesis, primarily utilized as reducing agents and as precursors for the introduction of silyl protecting groups.[1] The nature of the alkyl substituents significantly influences the steric and electronic properties of the silane, thereby modulating its reactivity and physical characteristics. The silicon-hydrogen bond is a key feature, enabling hydrosilylation reactions and serving as a source of hydride in various chemical transformations.[1]

In the context of medicinal chemistry and drug development, the incorporation of silicon into organic molecules is an area of growing interest.[2][3] Replacing a carbon atom with silicon (a "sila-substitution") can lead to significant changes in a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and bond polarity.[2] While specific applications for Diethyl(hexyl)methylsilane are not documented, understanding the behavior of analogous trialkylsilanes can provide insights into its potential utility.

Chemical Identifiers and Physicochemical Properties

While a specific CAS number for this compound is not found, we can deduce its fundamental chemical identifiers from its structure. The following table summarizes these predicted identifiers alongside representative data for other trialkylsilanes to illustrate general trends.

Table 1: Chemical Identifiers of this compound and Related Compounds

| Identifier | This compound (Predicted) | Triethylsilane | Trihexylsilane |

| CAS Number | Not Available | 617-86-7 | 2929-52-4[4] |

| Molecular Formula | C9H22Si | C6H16Si | C18H40Si |

| Molecular Weight | 158.36 g/mol | 116.28 g/mol | 284.61 g/mol |

| IUPAC Name | This compound | Triethylsilane | Trihexylsilane |

| SMILES | CCCC--INVALID-LINK--(C)CC | CC--INVALID-LINK--CC | CCCCC--INVALID-LINK--CCCCCC |

| InChI | InChI=1S/C9H22Si/c1-5-7-8-9-10(4,6-2)3/h5-9H2,1-4H3 | InChI=1S/C6H16Si/c1-4-7(3)5-2/h7H,4-6H2,1-3H3 | InChI=1S/C18H40Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h19H,4-18H2,1-3H3 |

Table 2: Physicochemical Properties of Representative Trialkylsilanes

| Property | Triethylsilane | Trihexylsilane |

| Boiling Point | 107-108 °C | 175-177 °C / 2 mmHg |

| Density | 0.73 g/mL at 25 °C | 0.803 g/mL at 25 °C |

| Refractive Index | 1.412 | 1.446 |

Experimental Protocols: General Synthesis of Trialkylsilanes

A common and versatile method for the synthesis of trialkylsilanes is the Grignard reaction, involving the reaction of a chlorosilane with a Grignard reagent.[5][6][7][8] This allows for the stepwise introduction of different alkyl groups.

Protocol: Synthesis of a Trialkylsilane via Grignard Reaction

Objective: To synthesize a trialkylsilane by reacting a dichlorosilane with two different Grignard reagents in a sequential manner.

Materials:

-

Methyldichlorosilane

-

Ethylmagnesium bromide solution in THF

-

Hexylmagnesium bromide solution in THF

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Preparation: All glassware is dried in an oven and assembled under an inert atmosphere (nitrogen or argon).

-

First Alkylation: A solution of methyldichlorosilane in anhydrous THF is cooled to 0 °C in an ice bath.

-

One equivalent of ethylmagnesium bromide solution is added dropwise to the stirred solution of methyldichlorosilane. The reaction is typically exothermic.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Second Alkylation: The reaction mixture containing the intermediate ethyl(methyl)chlorosilane is cooled again to 0 °C.

-

One equivalent of hexylmagnesium bromide solution is added dropwise.

-

The reaction mixture is again allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield the desired trialkylsilane.

Visualizations

Caption: Structural components of this compound.

References

- 1. sisib.com [sisib.com]

- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 3. Silicon chemistry as a novel source of chemical diversity in drug design. | Semantic Scholar [semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gelest.com [gelest.com]

Methodological & Application

Diethyl(hexyl)methylsilane: A Versatile Reducing Agent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(hexyl)methylsilane is a trialkylsilane that serves as a mild and selective reducing agent in organic synthesis. As a hydrosilane, it functions as a hydride donor, typically in the presence of a Brønsted or Lewis acid catalyst, to effect the reduction of a variety of functional groups. This process, often referred to as ionic hydrogenation, offers a valuable alternative to metal hydride reagents (e.g., NaBH₄, LiAlH₄) and catalytic hydrogenation, particularly when chemoselectivity is crucial. Its utility is pronounced in the reduction of substrates that can form stabilized carbocation intermediates upon protonation or activation by a Lewis acid. Key applications include the reduction of carbonyl compounds, reductive amination of aldehydes and ketones, and the deoxygenation of alcohols.

Core Applications

Reduction of Carbonyl Compounds (Aldehydes and Ketones)

This compound, in conjunction with a suitable acid catalyst, efficiently reduces aldehydes and ketones to their corresponding alcohols. The reaction proceeds through the protonation of the carbonyl oxygen, generating an oxonium ion which is then attacked by the hydride from the silane.

Key Features:

-

Mild Conditions: Reactions are typically carried out at or below room temperature.

-

High Chemoselectivity: Carbonyl groups can be reduced in the presence of other reducible functionalities such as esters, amides, and nitro groups, which are generally unreactive under these conditions.

-

Functional Group Tolerance: A broad range of functional groups are tolerated, making it suitable for complex molecule synthesis.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. This compound is an effective reducing agent for the in situ formed imine or iminium ion intermediate, which is generated from the condensation of an aldehyde or ketone with a primary or secondary amine.

Key Features:

-

One-Pot Procedure: The entire sequence of imine formation and reduction can often be performed in a single reaction vessel, simplifying the synthetic procedure.[1]

-

Broad Substrate Scope: The method is applicable to a wide range of aldehydes, ketones, and amines.

-

Control over Alkylation: It provides a reliable method for the mono- or dialkylation of amines.

Deoxygenation of Alcohols

Tertiary, benzylic, and allylic alcohols can be deoxygenated to the corresponding alkanes using this compound and a strong acid. The reaction involves the formation of a carbocation intermediate upon protonation and loss of water, which is subsequently trapped by the hydride from the silane. While primary and secondary aliphatic alcohols are generally less reactive under these conditions, their deoxygenation can be achieved with stronger Lewis acids.

Key Features:

-

Reduction of Sterically Hindered Alcohols: This method is particularly useful for the deoxygenation of sterically hindered alcohols.

-

Rearrangement Potential: As the reaction proceeds through a carbocation intermediate, skeletal rearrangements can occur, which can be either a desired or an undesired outcome.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the literature, the following table summarizes typical yields for analogous reductions using other trialkylsilanes (e.g., triethylsilane) under ionic hydrogenation conditions. These values serve as a general guideline for the expected efficiency of this compound in similar transformations.

| Substrate Class | Substrate Example | Product Example | Reducing System | Yield (%) | Reference (Analogous System) |

| Ketones | Acetophenone | 1-Phenylethanol | Et₃SiH / TFA | 95 | General Knowledge |

| Cyclohexanone | Cyclohexanol | Et₃SiH / TFA | 98 | General Knowledge | |

| Aldehydes | Benzaldehyde | Benzyl alcohol | Et₃SiH / TFA | 97 | General Knowledge |

| Heptanal | Heptan-1-ol | Et₃SiH / TFA | 92 | General Knowledge | |

| Imines | N-Benzylideneaniline | N-Benzylaniline | Et₃SiH / TFA | 90 | General Knowledge |

| Alcohols (Deoxygenation) | 1-Adamantanol | Adamantane | Et₃SiH / TFA | 94 | General Knowledge |

| Triphenylmethanol | Triphenylmethane | Et₃SiH / TFA | 99 | General Knowledge |

TFA = Trifluoroacetic Acid

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Ketone to an Alcohol

This protocol describes a general method for the reduction of a ketone using this compound and trifluoroacetic acid (TFA).

Materials:

-

Ketone (1.0 equiv)

-

This compound (1.2 - 2.0 equiv)

-

Trifluoroacetic acid (TFA) (2.0 - 5.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of the ketone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 equiv).

-

Slowly add trifluoroacetic acid (TFA) (3.0 equiv) dropwise to the reaction mixture. The addition is often exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude alcohol.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a one-pot procedure for the synthesis of a secondary amine from an aldehyde and a primary amine.

Materials:

-

Aldehyde (1.0 equiv)

-

Primary amine (1.0 - 1.2 equiv)

-

This compound (1.5 equiv)

-

Trifluoroacetic acid (TFA) (2.0 equiv)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a Dean-Stark trap (optional, for imine formation)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the aldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous DCM, add this compound (1.5 equiv) at room temperature.

-

Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (2.0 equiv).

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. For less reactive substrates, gentle heating may be required.

-

After completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM (3 x 25 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent in vacuo.

-

The crude secondary amine can be purified by column chromatography or distillation.

Visualizations

References

Application Notes and Protocols for Hydrosilylation Reactions Using Diethyl(hexyl)methylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation is a cornerstone of organosilicon chemistry, enabling the formation of robust silicon-carbon bonds through the addition of a hydrosilane across an unsaturated bond, such as an alkene or alkyne. This reaction is of paramount importance in the synthesis of a wide array of organosilane compounds utilized in materials science, organic synthesis, and pharmaceutical development. Diethyl(hexyl)methylsilane is a trialkylsilane that can be employed in these transformations to introduce the diethyl(hexyl)methylsilyl moiety onto an organic scaffold. This functional group can impart desirable properties such as increased lipophilicity and metabolic stability in drug candidates.

This document provides detailed application notes and generalized experimental protocols for conducting hydrosilylation reactions with this compound. The provided protocols are based on established methodologies for structurally similar trialkylsilanes due to the limited availability of specific literature for this compound.

Catalyst Selection

The choice of catalyst is critical for a successful hydrosilylation reaction, influencing reaction rate, yield, and selectivity. Platinum-based catalysts are the most widely used due to their high activity.

-

Karstedt's Catalyst: A platinum(0)-divinyltetramethyldisiloxane complex, it is highly active at low concentrations and soluble in many organic solvents.

-

Speier's Catalyst: A solution of hexachloroplatinic acid in isopropanol, it is a readily available and effective catalyst, though it may require higher temperatures for activation.

-

Rhodium Catalysts: Complexes such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) can also be effective, particularly for achieving different selectivity profiles compared to platinum catalysts.

Quantitative Data Summary

The following tables summarize representative quantitative data for the hydrosilylation of various unsaturated substrates with trialkylsilanes, analogous to this compound. This data is illustrative and serves as a guideline for expected outcomes. Actual results with this compound may vary.

Table 1: Hydrosilylation of Terminal Alkenes

| Alkene Substrate | Catalyst (mol%) | Silane | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) |

| 1-Octene | Karstedt's (0.01) | This compound | Toluene | 80 | 2 | >95 | >99:1 |

| Allyl Methyl Ether | Speier's (0.05) | This compound | THF | 60 | 4 | 90 | >99:1 |

| Styrene | Karstedt's (0.01) | This compound | Toluene | 25 | 1 | >98 | 90:10 |

Table 2: Hydrosilylation of Alkynes

| Alkyne Substrate | Catalyst (mol%) | Silane | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereoselectivity (E:Z) |

| 1-Octyne | Karstedt's (0.02) | This compound | Toluene | 50 | 3 | 92 | >98:2 (β-(E)-isomer) |

| 4-Octyne | Wilkinson's (1.0) | This compound | Benzene | 80 | 12 | 85 | >95:5 (E-isomer) |

| Phenylacetylene | Karstedt's (0.02) | This compound | Toluene | 25 | 2 | >95 | >98:2 (β-(E)-isomer) |

Experimental Protocols

Safety Precaution: Hydrosilylation reactions can be exothermic. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn. This compound is expected to be flammable; handle with care and avoid ignition sources.

Protocol 1: Platinum-Catalyzed Hydrosilylation of a Terminal Alkene (1-Octene)

Materials:

-

This compound

-

1-Octene

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)

-

Anhydrous toluene

-

Argon or Nitrogen gas supply

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere of argon, add 1-octene (1.0 eq) and anhydrous toluene.

-

Add this compound (1.1 eq) to the flask via syringe.

-

With vigorous stirring, add Karstedt's catalyst solution (0.01 mol% Pt) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Protocol 2: Rhodium-Catalyzed Hydrosilylation of an Internal Alkyne (4-Octyne)

Materials:

-

This compound

-

4-Octyne

-

Wilkinson's catalyst ([RhCl(PPh₃)₃])

-

Anhydrous benzene or toluene

-

Argon or Nitrogen gas supply

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve Wilkinson's catalyst (1.0 mol%) in anhydrous benzene.

-

Add 4-octyne (1.0 eq) to the flask.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80 °C for benzene) and stir.

-

Monitor the reaction by GC-MS. The reaction may require up to 12 hours for completion.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Visualizations

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Experimental Workflow

A generalized workflow for a hydrosilylation experiment.

Caption: A typical experimental workflow for hydrosilylation.

Application Notes and Protocols for Surface Functionalization: A Focus on Alkylsilanes

To the Researcher, Scientist, and Drug Development Professional,

In the pursuit of novel materials and advanced therapeutic strategies, the precise control of surface properties is paramount. Surface functionalization with organosilanes, such as alkylsilanes, offers a versatile and robust method to tailor the interface of various substrates. This document aims to provide a comprehensive overview of the principles and methodologies for surface modification using alkylsilanes.

Note on Diethyl(hexyl)methylsilane: Extensive searches for specific application notes, detailed experimental protocols, and quantitative surface analysis data for this compound did not yield sufficient information in the public domain. This suggests that it may not be a commonly utilized reagent for surface functionalization in published research. The following sections, therefore, provide a generalized framework and protocols for alkylsilanes, which can be adapted for the evaluation of novel silanes like this compound.

Introduction to Surface Functionalization with Alkylsilanes

Alkylsilanes are a class of organosilicon compounds that can form self-assembled monolayers (SAMs) on various substrates possessing hydroxyl groups, such as glass, silicon wafers, and metal oxides. This process, known as silanization, allows for the modification of surface properties, including hydrophobicity, lubricity, and biocompatibility. The general structure of an alkylsilane consists of a headgroup, typically a hydrolyzable group like an alkoxide or a halide, which reacts with the surface, and an alkyl chain that forms the new surface interface.

The primary mechanism of silanization involves the hydrolysis of the silane's reactive groups in the presence of trace water to form silanols (Si-OH). These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Lateral cross-linking between adjacent silane molecules can further enhance the stability of the monolayer.

General Experimental Protocol for Surface Functionalization with Alkylsilanes

This protocol provides a general procedure for the deposition of an alkylsilane monolayer from a solution phase. It is a starting point that may require optimization for specific substrates and silanes.

Materials:

-

Substrate (e.g., glass slides, silicon wafers)

-

Alkylsilane (e.g., octadecyltrichlorosilane (OTS) as a well-characterized example)

-

Anhydrous organic solvent (e.g., toluene, hexane)

-

Cleaning solution (e.g., Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION ADVISED )

-

Deionized water

-

Ethanol

-

Nitrogen or argon gas

-

Glassware (e.g., beakers, petri dishes)

-

Ultrasonic bath

-

Oven

Protocol:

-

Substrate Cleaning and Activation:

-

Thoroughly clean the substrate to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, followed by ethanol, and finally deionized water.

-

To generate surface hydroxyl groups, the substrate can be activated using methods like plasma treatment or immersion in a Piranha solution for a specific duration (e.g., 15-30 minutes). Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Rinse the activated substrate extensively with deionized water and dry it under a stream of nitrogen or argon gas.

-

-

Silanization Solution Preparation:

-

In a clean, dry glass container, prepare a dilute solution of the alkylsilane in an anhydrous organic solvent. A typical concentration ranges from 0.1% to 2% (v/v). The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in the bulk solution.

-

-

Surface Functionalization:

-

Immerse the cleaned and activated substrate into the silanization solution. The immersion time can vary from a few minutes to several hours, depending on the desired monolayer quality and the reactivity of the silane. For OTS, a typical immersion time is 15-60 minutes.

-

Carry out the deposition in a controlled environment with low humidity, such as a glove box or a desiccator, to minimize water contamination.

-

-

Rinsing and Curing:

-

After the desired immersion time, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

-

Follow with a rinse in a more polar solvent like ethanol or isopropanol.

-

Dry the functionalized substrate under a stream of nitrogen or argon.

-

To promote the formation of a stable, cross-linked monolayer, the coated substrate is typically cured by heating in an oven. Curing temperatures and times can vary (e.g., 110-120 °C for 1-2 hours).

-

Characterization of Functionalized Surfaces

The success of the surface functionalization can be evaluated using various surface-sensitive analytical techniques.

| Parameter | Technique | Typical Expected Outcome for Alkylsilane SAM |

| Wettability | Contact Angle Goniometry | Increased water contact angle, indicating a more hydrophobic surface. |

| Surface Energy | Contact Angle Goniometry with multiple liquids | Decrease in the polar component of the surface energy. |

| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of silicon and carbon signals corresponding to the alkylsilane. |

| Molecular Orientation | Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic vibrational bands of the alkyl chains and siloxane bonds. |

| Surface Morphology | Atomic Force Microscopy (AFM) | A smooth, uniform surface at the nanoscale. |

Visualizing the Workflow

The following diagram illustrates the general workflow for surface functionalization with an alkylsilane.

Caption: Experimental workflow for surface functionalization.

Signaling Pathways and Logical Relationships

The interaction of a functionalized surface with a biological environment is complex. For instance, a hydrophobic surface created by an alkylsilane can influence protein adsorption, which in turn can trigger specific cellular responses.

Caption: Surface-cell interaction pathway.

Conclusion

Use of Diethyl(hexyl)methylsilane in gas chromatography as a derivatizing agent

Application Notes & Protocols for Silylation in Gas Chromatography

Audience: Researchers, scientists, and drug development professionals.

Note on Diethyl(hexyl)methylsilane: Extensive literature searches did not yield specific applications or protocols for the use of this compound as a derivatizing agent in gas chromatography. The following application notes and protocols are based on the widely practiced and well-documented method of silylation for GC analysis, which can serve as a foundational guide for developing methods for new silylating agents.

Introduction to Silylation for Gas Chromatography